

Cross-Resistance Between Flutolanil and Other SDHI Fungicides: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **Flutolanil** with other succinate dehydrogenase inhibitor (SDHI) fungicides, focusing on cross-resistance patterns. The information is supported by experimental data from various studies to aid in research and development efforts in the field of fungicide resistance.

Introduction to SDHI Fungicides and Resistance

Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that target Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, inhibiting fungal respiration. [1] This mode of action is highly specific, which has led to the development of resistance in various fungal pathogens. The primary mechanism of resistance to SDHI fungicides is target site modification due to mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhA, SdhB, SdhC, and SdhD).[1]

Cross-resistance, where resistance to one fungicide confers resistance to another, is a significant concern within the SDHI class. However, the patterns of cross-resistance can be complex and are often dependent on the specific mutation in the SDH gene and the chemical structure of the SDHI fungicide.[2] **FlutolaniI**, a member of the phenyl-benzamide chemical group, is an established SDHI fungicide primarily used against basidiomycete fungi, such as Rhizoctonia solani.[1] Understanding its cross-resistance profile with newer, broader-spectrum SDHIs is crucial for effective resistance management strategies.



Quantitative Data on Cross-Resistance

Direct comparative studies on the cross-resistance of **flutolanil** with a wide array of other SDHI fungicides across multiple pathogens are limited. The following tables summarize available data on the sensitivity of various fungal pathogens to **flutolanil** and other selected SDHIs, compiled from multiple sources. It is important to note that EC50 values can vary depending on the specific isolates and experimental conditions.

Table 1: In Vitro Sensitivity of Rhizoctonia solani to Flutolanil and Other SDHI Fungicides

| Fungicide | Chemical Group | Mean EC50 (μg/mL) | Pathogen | Reference(s) |
|--------------|--------------------------|----------------------|-------------------------|--------------|
| Flutolanil | Phenyl- benzamide | 0.0736 ± 0.0331 | Rhizoctonia solani | [3] |
| Flutolanil | Phenyl- benzamide | 0.3199 ± 0.0149 | Rhizoctonia isolates | [4] |
| Mepronil | Phenyl- benzamide | 0.094 ± 0.02 | Rhizoctonia solani | [5] |
| Boscalid | Pyridine- carboxamide | 2.04 ± 0.36 | Rhizoctonia solani | [5] |
| Thifluzamide | Thiazole- carboxamide | 0.0659 | Rhizoctonia solani | [6] |

Table 2: Cross-Resistance Patterns in Botrytis cinerea for Various SDHI Fungicides (**Flutolanil** data not available in the same study)



| SDHI Fungicide | Chemical Group | EC50 Range (μg/mL) for Resistant Isolates | Associated Mutations in sdhB | Reference(s) |
|-------------------|-------------------------------|--|------------------------------------|--------------|
| Boscalid | Pyridine- carboxamide | >100 | H272R, H272Y, P225F, N230I | [7][8][9] |
| Fluopyram | Pyridinyl-ethyl- benzamide | 0.5 - 99 | H272L, P225F, N230I | [9] |
| Fluxapyroxad | Pyrazole- carboxamide | 1 - >100 | H272Y, H272L, P225F, N230I | [9] |
| Penthiopyrad | Pyrazole- carboxamide | 1 - >100 | H272Y, H272L, P225F, N230I | [9] |
| Benzovindiflupyr | Pyrazole- carboxamide | <0.5 (sensitive) | H272Y, N230I, P225F | [9] |

Table 3: Sensitivity of Sclerotinia sclerotiorum to Selected SDHI Fungicides (**Flutolanil** data not available in the same study)

| Fungicide | Chemical Group | Mean EC50 (μg/mL) | Pathogen | Reference(s) |
|--------------|--------------------------|----------------------|-----------------------------|--------------|
| Boscalid | Pyridine- carboxamide | 0.068 - 0.219 | Sclerotinia sclerotiorum | [10] |
| Fluxapyroxad | Pyrazole- carboxamide | 0.021 - 0.095 | Sclerotinia sclerotiorum | [11][12] |
| Penthiopyrad | Pyrazole- carboxamide | 1.054 ± 0.633 | Sclerotinia sclerotiorum | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing fungicide resistance.



Mycelial Growth Inhibition Assay

This is a common method to determine the in vitro efficacy of fungicides and to calculate the Effective Concentration 50% (EC50), which is the concentration of a fungicide that inhibits 50% of the mycelial growth.

- 1. Fungal Isolates and Culture Preparation:
- Fungal isolates are obtained from field samples or culture collections.
- Isolates are grown on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at a specific temperature (e.g., 20-25°C) until the colonies reach a desired diameter.
- 2. Fungicide Stock and Working Solutions:
- A stock solution of the technical grade fungicide is prepared by dissolving it in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
- A series of working solutions are prepared by diluting the stock solution with sterile distilled water to achieve the desired final concentrations in the growth medium.
- 3. Preparation of Fungicide-Amended Media:
- The nutrient agar medium is prepared and autoclaved.
- After the medium has cooled to approximately 50-60°C, the fungicide working solutions are added to achieve the desired final concentrations. The same volume of solvent is added to the control plates.
- The amended medium is then poured into sterile Petri dishes.
- 4. Inoculation and Incubation:
- Mycelial plugs (typically 5 mm in diameter) are taken from the margin of an actively growing fungal colony.
- A single mycelial plug is placed, mycelium-side down, in the center of each fungicideamended and control Petri dish.



- The plates are incubated at a constant temperature in the dark for a specified period (e.g., 3-7 days), or until the mycelial growth in the control plates has reached a certain diameter.
- 5. Data Collection and Analysis:
- The diameter of the fungal colony on each plate is measured in two perpendicular directions.
- The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) =
 [(dc dt) / dc] * 100 where dc is the average diameter of the colony on the control plate and
 dt is the average diameter of the colony on the fungicide-amended plate.
- The EC50 values are calculated by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

Molecular Characterization of SDH Genes

To understand the mechanism of resistance, the genes encoding the subunits of the SDH enzyme are sequenced to identify mutations.

- 1. DNA Extraction:
- Mycelium from the fungal isolate is harvested from a liquid or solid culture.
- Genomic DNA is extracted using a commercial DNA extraction kit or a standard protocol (e.g., CTAB method).
- 2. PCR Amplification:
- Specific primers are designed to amplify the SdhA, SdhB, SdhC, and SdhD genes.
- Polymerase Chain Reaction (PCR) is performed using the extracted DNA as a template.
- 3. DNA Sequencing:
- The PCR products are purified and sequenced using a DNA sequencing service.
- 4. Sequence Analysis:

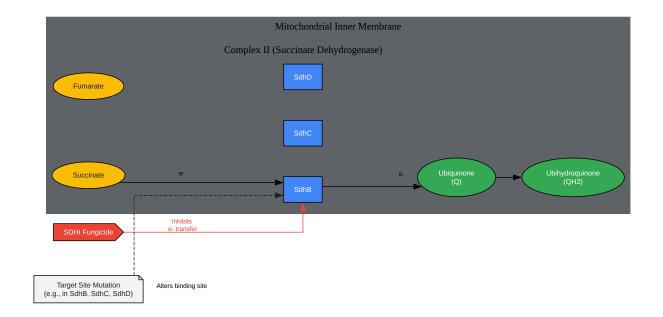


• The obtained DNA sequences are compared to the sequences from sensitive (wild-type) isolates to identify any nucleotide changes that result in amino acid substitutions.

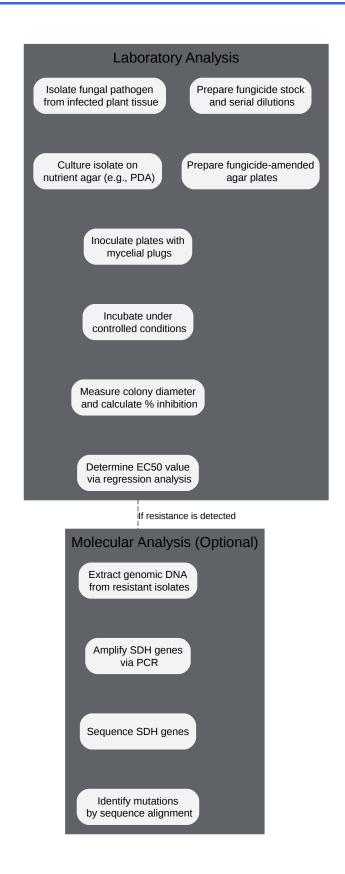
Visualizations Signaling Pathway of SDHI Fungicide Action and Resistance

The following diagram illustrates the mode of action of SDHI fungicides and the mechanism of target-site resistance.









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